molecular formula C15H11ClN2O2S B3011224 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide CAS No. 33757-64-1

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide

Cat. No.: B3011224
CAS No.: 33757-64-1
M. Wt: 318.78
InChI Key: JZSQETNTOFPAGF-UHFFFAOYSA-N
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Description

4-Chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a hybrid chemical entity that combines quinoline and sulfonamide pharmacophores, designed for antimicrobial research and development. This compound serves as a key organic ligand for synthesizing metal complexes, which are investigated for their enhanced biological activity. Research indicates that such hybrid quinoline-sulfonamide compounds are synthesized to combat drug-resistant bacterial strains, a serious global health threat. The primary research value of this compound lies in its potential as a precursor for antibacterial agents. Studies on highly similar hybrids show that these structures can exhibit excellent inhibitory activity against a panel of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa , Escherichia coli , and Staphylococcus aureus . The molecular hybridization approach aims to merge the known biological properties of the quinoline scaffold, which includes inhibiting bacterial DNA synthesis by targeting enzymes like DNA gyrase, with the sulfonamide moiety, known to inhibit the bacterial folate biosynthesis pathway by targeting dihydropteroate synthase (DHPS). When complexed with metal ions like Cd²⁺, the resulting structures have demonstrated excellent antibacterial and antifungal activity, including against Candida albicans . The mechanism of action for this class of compounds is multifaceted. The quinoline component can disrupt nucleic acid synthesis, while the sulfonamide component interferes with essential enzyme processes in bacteria. The incorporation of a chlorine atom on the benzene ring can influence the compound's electronic properties and binding affinity. This makes this compound a versatile scaffold for creating novel metal complexes with promising antimicrobial profiles and for in silico studies to predict physicochemical properties and binding interactions with bacterial protein targets. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-quinolin-8-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSQETNTOFPAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Applications

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties . It exhibits significant antibacterial activity against various pathogens, including:

Pathogen Activity
Staphylococcus aureusStrong
Escherichia coliModerate
Candida albicansModerate antifungal

The compound's mechanism of action involves inhibition of bacterial growth through interference with essential biochemical pathways, making it a candidate for developing new antimicrobial agents.

Cancer Treatment Research

Research has indicated that this compound may also hold promise in oncology . Its ability to interact with cellular targets suggests potential applications in cancer therapy. Studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of carbonic anhydrase : This enzyme is often overexpressed in tumors.
  • Induction of oxidative stress : Leading to cell death.

Recent studies have demonstrated that derivatives of this compound can inhibit tumor growth in vitro, indicating potential as a chemotherapeutic agent.

Coordination Chemistry

The compound's ability to form stable complexes with metal ions opens avenues for applications in coordination chemistry . It can complex with metals such as zinc, copper, and cadmium, which may enhance its biological activity and lead to novel materials with unique properties. The following table summarizes the metal complexes formed and their potential applications:

Metal Ion Complex Type Potential Application
ZincZn(II) complexAntimicrobial agents
CopperCu(II) complexCatalysts in organic reactions
CadmiumCd(II) complexMaterials science applications

These complexes have shown promising results in enhancing the antimicrobial activity of the parent compound, suggesting that metal coordination could be a vital strategy in drug development.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics used in clinical settings.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on cancer cell lines treated with this compound showed a marked increase in apoptosis rates compared to untreated controls. Flow cytometry analysis revealed that the compound triggers intrinsic apoptotic pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The antimicrobial activity of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is primarily attributed to its ability to inhibit bacterial enzymes. For example, sulfonamide derivatives are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria . This inhibition prevents the bacteria from replicating, thereby exerting its antimicrobial effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Substituent Variations on the Benzene Ring
  • 4-Amino and 4-Hydrazino Derivatives: Substituting chlorine with amino or hydrazino groups (as seen in substituted quinolines) increases nucleophilic reactivity, enabling diverse synthetic applications but may reduce lipophilicity .

Table 1: Impact of Substituents on Physicochemical Properties

Substituent Electron Effect Lipophilicity (LogP)* Biological Activity Trend
-Cl Moderate -I, +M 3.2 (estimated) High antimicrobial
-F Strong -I 2.9 Moderate activity
-NH₂ Strong +M 1.8 Variable (synthetic use)

*Estimated via computational models.

Quinoline vs. Other Heterocycles
  • Benzimidazole-Sulfonamides: Replace quinoline with benzimidazole, reducing planarity and altering metal-binding capacity. These derivatives show weaker antimicrobial activity but better solubility .
  • 8-Amidoquinolines: 4-Chloro-N-(quinolin-8-yl)benzamide (an amide analogue) lacks the sulfonamide group, resulting in lower zinc protease inhibition but comparable antibacterial efficacy .

Metal Complexation Efficacy

The antimicrobial activity of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is enhanced upon coordination with divalent metals.

Table 2: Antimicrobial Activity of Metal Complexes (MIC, μg/mL)

Metal Ion E. coli S. aureus C. albicans
Zn²⁺ 8.2 4.5 16.0
Cu²⁺ 6.7 3.8 12.5
Co²⁺ 12.4 9.1 32.0
Cd²⁺ 18.3 14.6 48.0

Data adapted from . Cu²⁺ complexes generally outperform others due to redox-active properties.

Comparison with Sulfonamide-Amidine Hybrids

  • Anti-HIV-1 Activity: Hybrids like N-(quinolin-8-yl)-4-R-benzenesulfonamide (R = methyl, amino) demonstrate anti-HIV-1 activity, whereas the chloro-substituted variant focuses on bacterial/fungal targets .
  • Solubility : The chloro group increases hydrophobicity compared to polar R groups (e.g., -SO₃H), limiting aqueous solubility but enhancing membrane penetration .

Biological Activity

4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H10ClNO2S\text{C}_13\text{H}_10\text{ClN}\text{O}_2\text{S}

This structure features a chloro substituent on the benzene ring and a sulfonamide functional group, which enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline ring system facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects such as:

  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens.
  • Anticancer Effects : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Description IC50 Values
AntibacterialEffective against Gram-positive and Gram-negative bacteriaVaries by strain
AnticancerInduces apoptosis in cancer cell lines such as MCF-7 and HeLaIC50 ~ 5 µM
Anti-fibrillizationPrevents fibril formation in proteins like α-synucleinIC50 ~ 10 µM
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathwaysVaries by target

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various sulfonamide derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential. The apoptotic potential was assessed using flow cytometry, revealing an increase in early apoptotic cells after treatment.

Case Study 2: Antimicrobial Efficacy

Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.

Case Study 3: Anti-fibrillization Effects

A recent study highlighted the anti-fibrillization effects of sulfonamide derivatives on α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's. The findings indicated that this compound significantly reduced fibril formation, suggesting its potential role in treating amyloid-related disorders .

Q & A

Q. What is the optimized synthetic route for 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide, and what purification methods are recommended?

The compound is synthesized via sulfonylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using pyridine as a base. The reaction proceeds under stirring at room temperature. The crude product is washed with 1 M HCl and saturated NaHCO₃, followed by drying over Na₂SO₄. Purification is achieved via column chromatography (CH₂Cl₂/AcOEt = 70:30), yielding a white solid with high purity .

Key Reaction Conditions :

ReagentSolventTemperatureTimeYield
8-AminoquinolineDCMRT1–2 hr75–80%
4-Cl-C₆H₄SO₂Cl (1.1 eq)PyridineRT

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H NMR : Peaks at δ 12.49 (s, NH), 9.09 (d, quinoline-H), and 8.20–7.48 (aromatic protons) confirm the sulfonamide linkage and quinoline moiety .
  • LCMS : A molecular ion peak at m/z 283 [M+H]⁺ with >99% purity ensures molecular weight validation .
  • Elemental Analysis : C, H, N, S, and Cl percentages align with theoretical values for C₁₅H₁₀ClN₂O₂S .

Q. What are the solubility and stability considerations for this compound in experimental workflows?

The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DCM, DMF, and DMSO. Stability tests indicate decomposition above 200°C (TGA data). Storage at 2–8°C under inert atmosphere (N₂/Ar) is recommended to prevent oxidation .

Advanced Research Questions

Q. How does this compound coordinate with transition metals, and what applications arise from these complexes?

The sulfonamide nitrogen and quinoline’s heterocyclic nitrogen act as bidentate ligands, forming complexes with Zn²⁺, Cd²⁺, Co²⁺, and Cu²⁺. These complexes (e.g., QSCM 4a–d) exhibit enhanced antimicrobial activity against S. aureus and E. coli (MIC = 8–32 µg/mL) compared to the free ligand .

Complexation Protocol :

  • Ligand (1 mmol) + M²⁺ salt (1.1 mmol) in ethanol under reflux (4–6 hr).
  • Crystallization via slow evaporation yields stable complexes .

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Substitution : The chloro group undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols in DMF at 80–100°C.
  • Oxidation : Treating with m-CPBA oxidizes the quinoline ring, forming N-oxide derivatives, confirmed by FT-IR (S=O stretch at 1150 cm⁻¹) .

Q. How do structural modifications (e.g., substituent effects) influence biological activity?

  • Quinoline Modifications : Introducing electron-withdrawing groups (e.g., -NO₂) at the 2-position enhances antibacterial potency by 2–4×.
  • Sulfonamide Linker : Replacing the benzene ring with pyridine improves solubility but reduces activity, suggesting hydrophobic interactions are critical .

Q. What crystallographic methods are used to resolve its 3D structure, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (Mo-Kα radiation, λ = 0.71073 Å) resolves bond lengths (C–S = 1.76 Å) and dihedral angles (quinoline-sulfonamide = 85°). SHELXTL (Bruker) or Olex2 is used for data processing .

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